O-[2-(Trifluoromethyl)benzyl]hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8F3NO |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
O-[[2-(trifluoromethyl)phenyl]methyl]hydroxylamine |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7-4-2-1-3-6(7)5-13-12/h1-4H,5,12H2 |
InChI Key |
XFYYOFGQOQXXTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CON)C(F)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of O 2 Trifluoromethyl Benzyl Hydroxylamine
Oxime Formation and Related Condensation Reactions
The reaction of hydroxylamines with aldehydes and ketones to form oximes is a fundamental transformation in organic chemistry. O-substituted hydroxylamines, such as O-[2-(Trifluoromethyl)benzyl]hydroxylamine, react analogously to produce O-substituted oximes. This reaction is a condensation process involving the nucleophilic attack of the hydroxylamine (B1172632) nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comquora.com
Reaction with Aldehydes and Ketones for Oxime Synthesis
This compound serves as a reagent for the synthesis of O-benzyl oximes, which are valuable intermediates in organic synthesis and have applications in medicinal chemistry. nih.gov The general reaction involves the condensation of the hydroxylamine with a carbonyl compound, typically under mildly acidic conditions which facilitate the dehydration step. youtube.com
The reaction proceeds via a two-step mechanism. The first step is the nucleophilic addition of the nitrogen atom of the hydroxylamine to the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine. ic.ac.uk The second step involves the acid-catalyzed elimination of water from the carbinolamine to yield the final oxime product, characterized by a C=N double bond. quora.com
While specific synthetic procedures for this compound are not extensively detailed in the cited literature, analogous reactions with other O-benzylhydroxylamines provide a clear procedural framework. For instance, the synthesis of various (E)-polyhydroxy substituted benzaldehyde (B42025) O-(benzyl) oximes is achieved by stirring the corresponding aldehyde with the appropriate hydroxylamine hydrochloride in a methanol/water solvent system at room temperature. mdpi.com
Table 1: Representative Condensation Reaction for Oxime Synthesis
| Reactant 1 | Reactant 2 | Product | Conditions |
| Aldehyde/Ketone (R¹R²C=O) | This compound | O-[2-(Trifluoromethyl)benzyl]oxime (R¹R²C=N-O-CH₂-C₆H₄-CF₃) | Mildly acidic (e.g., MeOH/H₂O) |
The steric hindrance from the ortho-substituted benzyl (B1604629) group can influence the rate of reaction and the E/Z stereoselectivity of the resulting oxime, particularly with asymmetric ketones.
Kinetic and Equilibrium Studies of Oxime Derivatization
Kinetic and equilibrium studies are crucial for understanding the mechanism and optimizing the conditions for oxime formation. Such studies typically involve monitoring the reaction rate and the position of the equilibrium as a function of pH. researchgate.net The rate of oxime formation is highly pH-dependent. The reaction is generally slow at very high or very low pH and proceeds optimally in a weakly acidic medium (pH ~4-5). This is because the nucleophilic attack requires the free base form of the hydroxylamine, while the dehydration of the carbinolamine intermediate is acid-catalyzed.
For a reaction involving this compound, a kinetic study would aim to determine key parameters such as rate constants and equilibrium constants.
Table 2: Parameters Investigated in Kinetic and Equilibrium Studies of Oxime Formation
| Parameter | Description | Method of Determination |
| Rate Constant (k) | Measures the speed of the reaction under specific conditions (pH, temperature, concentration). | Spectrophotometric monitoring of reactant or product concentration over time. |
| Equilibrium Constant (Keq) | Indicates the ratio of products to reactants at equilibrium, defining the reaction's favorability. | Analysis of reactant and product concentrations once the reaction has reached equilibrium. |
| pH-Rate Profile | A plot of the observed rate constant versus pH, which helps to elucidate the roles of protonated and unprotonated species in the reaction mechanism. | Performing kinetic runs across a wide range of pH values. |
While specific kinetic data for the derivatization of this compound were not found in the surveyed literature, studies on similar reactions, such as the formation of methyl benzoylformate oxime, have established detailed pH-rate profiles and determined the rate and equilibrium constants for the key steps of the reaction mechanism. researchgate.net
Participation in Complex Cascade and Rearrangement Processes
The reactivity of hydroxylamines extends beyond simple condensation. They can participate in more intricate reaction sequences, such as cascade and cycloaddition reactions, to construct complex molecular architectures, particularly heterocyclic systems. The trifluoromethyl group often plays a key role in these transformations.
Asymmetric Hydroxylamine/Enone Cascade Reactions
A significant application of hydroxylamine chemistry is in the enantioselective synthesis of trifluoromethyl-substituted 2-isoxazolines through an asymmetric cascade reaction with trifluoromethyl-substituted enones. researchgate.net This process involves a sequence of an oxa-Michael addition, cyclization, and dehydration. Although this specific example utilizes unsubstituted hydroxylamine with a CF₃-enone, it exemplifies the type of cascade reactivity relevant to trifluoromethyl-containing building blocks.
The reaction is typically catalyzed by a combination of a base (such as cesium hydroxide) and a chiral phase-transfer catalyst derived from cinchona alkaloids. This catalytic system allows for the generation of highly valuable chiral isoxazolines with excellent yields and high enantiomeric excess. researchgate.net The reaction demonstrates high efficiency, proceeding with yields often ranging from 80% to 99% and enantioselectivities between 82% and 94% ee. researchgate.net
Table 3: Asymmetric Hydroxylamine/Enone Cascade Reaction Results
| Enone Substrate (CF₃-Chalcone) | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
| (E)-1,3-diphenyl-4,4,4-trifluorobut-2-en-1-one | CsOH / Chiral Phase-Transfer Catalyst | 99 | 94 |
| (E)-4,4,4-trifluoro-1-(4-methoxyphenyl)-3-phenylbut-2-en-1-one | CsOH / Chiral Phase-Transfer Catalyst | 95 | 92 |
| (E)-1-(4-chlorophenyl)-4,4,4-trifluoro-3-phenylbut-2-en-1-one | CsOH / Chiral Phase-Transfer Catalyst | 99 | 93 |
Data adapted from a study on asymmetric synthesis of trifluoromethyl-substituted 2-isoxazolines. researchgate.net
Cycloaddition Reactions Leading to Heterocyclic Systems
The cascade reaction described above is a powerful method for constructing heterocyclic systems and can be viewed as a formal cycloaddition process. The initial conjugate addition of the hydroxylamine to the enone, followed by the intramolecular cyclization of the resulting enolate onto the oxygen atom, leads directly to the five-membered isoxazoline (B3343090) ring.
Furthermore, oximes derived from hydroxylamines can undergo various cyclization reactions. For instance, the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone (B74370) provides a route to 4,6-bis(trifluoromethyl)pyridines. orgsyn.org While this is a reaction of an oxime derivative rather than the hydroxylamine itself, it highlights the utility of these compounds as precursors to complex heterocyclic structures. The N-O bond within the hydroxylamine and oxime functionality is also a key feature in various rearrangement and cleavage reactions that lead to the synthesis of N-heterocycles like pyridines and 2H-azirines. nih.gov
Fundamental Mechanistic Probes of Reaction Pathways
While there is no specific evidence in the searched literature of this compound being used as a fundamental mechanistic probe, the study of its reactions provides insight into several mechanistic principles.
The mechanism of oxime formation itself has been a subject of computational investigation. Studies have explored whether the initial nucleophilic attack of the hydroxylamine on the carbonyl is a stepwise process (forming a zwitterionic intermediate) or a concerted process involving solvent molecules to facilitate proton transfer. Computational models suggest that a concerted mechanism involving a cyclic transition state with water molecules is energetically more favorable than a simple O-attack or a stepwise N-attack, as it avoids the formation of high-energy, charge-separated intermediates. ic.ac.uk
In the context of the asymmetric cascade reaction, the mechanism hinges on the role of the chiral phase-transfer catalyst. The catalyst forms a chiral ion pair with the hydroxylamine anion, which then attacks the enone. The specific stereochemical environment created by the catalyst directs the nucleophilic attack to one face of the enone, thereby establishing the stereocenter in the product with high enantioselectivity. Understanding these non-covalent interactions is key to rationalizing the high levels of asymmetric induction observed. researchgate.net
Radical Intermediates and Single Electron Transfer (SET) Mechanisms
The chemical reactivity of O-alkylhydroxylamines, including this compound, can involve the formation of radical intermediates through the homolytic cleavage of the N-O bond. This process is a key step in various transformations and can be initiated by thermal or photochemical means. Studies on related O-alkyl-N-acyl-N-phenylhydroxylamines demonstrate that irradiation with ultraviolet light leads to the efficient homolytic N–O bond cleavage. researchgate.net This cleavage generates a caged radical pair, consisting of an alkoxy radical and an acylaminyl radical. researchgate.net
In the context of this compound, a similar N-O bond scission would yield a benzyloxyaminyl radical and a hydrogen atom, or under oxidative conditions, could lead to the formation of nitroxide radicals. Research on the oxidation of N-methylhydroxylamine and N,N-dimethylhydroxylamine has shown that stable nitroxide radicals can be detected via ESR spectroscopy. nih.gov The stability of these radicals is notably higher than that of the unsubstituted NH2O• radical. nih.gov Single Electron Transfer (SET) mechanisms are plausible in reactions where this compound acts as a reducing agent. The lone pair on the nitrogen atom can be transferred to a suitable acceptor, generating a radical cation that can then undergo further reactions. While dissociative pathways involving radical intermediates can sometimes be detrimental to stereoselectivity in certain reactions, their formation is a fundamental aspect of the reactivity profile of hydroxylamine derivatives. nih.gov
Nucleophilic Addition and Substitution Pathways
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows the compound to participate in a variety of nucleophilic addition and substitution reactions. A common reaction pathway for hydroxylamines is the conjugate addition to α,β-unsaturated carbonyl compounds. researchgate.net This reaction, which proceeds through the addition of the hydroxylamine to the enone, is a fundamental step in the synthesis of five-membered heterocycles like isoxazolines. researchgate.net The initial nucleophilic attack is typically followed by an intramolecular cyclization and subsequent dehydration. researchgate.net
The synthesis of O-alkylhydroxylamines itself often involves a nucleophilic substitution pathway. For instance, a general method for preparing these compounds is the Mitsunobu reaction with N-hydroxyphthalimide, followed by deprotection with hydrazine. nih.gov This indicates that the aminooxy group can be introduced by the displacement of a leaving group. In its role as a nucleophile, this compound can attack various electrophilic centers. The ortho-trifluoromethyl group on the benzyl moiety can influence the nucleophilicity of the nitrogen atom through steric hindrance and electronic effects, potentially modulating its reactivity compared to the unsubstituted O-benzylhydroxylamine.
| Reaction Type | Role of Hydroxylamine | Electrophile Example | Initial Product |
| Conjugate Addition | Nucleophile | α,β-Unsaturated Ketone | Adduct |
| Nucleophilic Substitution | Nucleophile | Alkyl Halide | O,N-Disubstituted Hydroxylamine |
Influence of Catalysis on Reaction Stereoselectivity and Regioselectivity
Catalysis plays a pivotal role in controlling the stereoselectivity and regioselectivity of reactions involving hydroxylamine derivatives. In the synthesis of chiral isoxazolines from the reaction of hydroxylamine with trifluoromethyl-substituted enones, phase-transfer catalysis has been employed with great success. researchgate.net The use of chiral catalysts, such as N-3,5-bis(trifluoromethylbenzyl)quinidinium bromide, can induce high levels of enantioselectivity, affording products with up to 94% enantiomeric excess. researchgate.net The catalyst is believed to form a chiral ion pair with the hydroxylamine, guiding its nucleophilic attack to a specific face of the enone. researchgate.net
In other contexts, such as glycosylation reactions, the nature of substituents on benzyl protecting groups can significantly impact stereoselectivity. The presence of an electron-withdrawing trifluoromethyl group on a benzyl ether has been shown to increase 1,2-cis-selectivity. nih.gov This effect suggests that the electronic properties of the 2-(trifluoromethyl)benzyl group in this compound could similarly influence the outcome of reactions at a remote site by modulating the stability of intermediates or transition states. The choice of catalyst, whether it be a metal complex, an organocatalyst, or an enzyme, can direct the reaction toward a desired regio- or stereoisomer by lowering the activation energy of a specific pathway.
| Catalysis Type | Reaction | Catalyst Example | Observed Effect |
| Phase-Transfer Catalysis | Isoxazoline Synthesis | Chiral Quaternary Ammonium Salt | High Enantioselectivity (up to 94% ee) researchgate.net |
| Lewis Acid Activation | Glycosylation | TMS-I | Increased 1,2-cis Selectivity nih.gov |
Reactivity of the Trifluoromethyl Moiety in the Context of the Compound
The trifluoromethyl (-CF3) group is a dominant feature of this compound, imparting unique electronic properties and high metabolic stability. The C-F bond is one of the strongest in organic chemistry, making the CF3 group generally resistant to metabolic degradation. mdpi.com Its primary influence on reactivity is through a potent electron-withdrawing inductive effect. mdpi.com This effect decreases the electron density of the attached benzene (B151609) ring, which in turn can influence the acidity and nucleophilicity of the distal hydroxylamine group.
Applications in Advanced Organic Synthesis and Chemical Research
Role as a Derivatization Reagent in Analytical Chemistry
In analytical chemistry, derivatization is a key strategy to modify an analyte to make it more suitable for a specific measurement technique, such as chromatography. O-alkylhydroxylamines, particularly those containing fluorine atoms, are effective reagents for the derivatization of carbonyl compounds like aldehydes and ketones. The reaction involves the nucleophilic attack of the hydroxylamine (B1172632) nitrogen on the carbonyl carbon, followed by dehydration to form a stable oxime ether.
The introduction of the 2-(trifluoromethyl)benzyl group serves two primary purposes: it increases the molecular weight and volatility of the derivative, which is beneficial for gas chromatography, and the highly electronegative trifluoromethyl group provides a strong signal for sensitive detection methods.
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is widely used for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices. When combined with on-fiber derivatization, SPME becomes a powerful tool for analyzing challenging analytes like volatile carbonyl compounds.
While direct studies detailing the use of O-[2-(Trifluoromethyl)benzyl]hydroxylamine are not prevalent, the principle is well-established with structurally similar reagents, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). semanticscholar.orgcopernicus.orgcopernicus.org In this methodology, the SPME fiber is first coated with the derivatization agent. Subsequently, the fiber is exposed to the headspace of a sample containing VOCs. The volatile aldehydes and ketones adsorb onto the fiber and react in-situ with the hydroxylamine reagent to form stable, less polar oxime derivatives. copernicus.org These derivatives can then be thermally desorbed from the fiber into the injector of a gas chromatograph for analysis. This on-fiber derivatization technique offers significant advantages, including improved sensitivity, automation, and reduced sample handling. copernicus.org
The stable oxime ethers formed from the reaction of this compound with carbonyl compounds are well-suited for analysis by both GC-MS and HPLC.
For GC-MS analysis , the derivatization process converts polar, and often thermally labile, aldehydes and ketones into more volatile and stable oxime derivatives. This improves their chromatographic behavior, leading to better peak shapes and resolution. researchgate.net In mass spectrometry, the trifluoromethylbenzyl group can direct specific fragmentation patterns, aiding in structural identification. Furthermore, the fluorine atoms make the derivatives particularly sensitive to electron capture detection (ECD), a highly sensitive technique for electrophilic compounds. researchgate.net
For HPLC analysis , derivatization with a reagent containing an aromatic ring, such as this compound, is used to attach a UV-active chromophore to otherwise non-UV-absorbing carbonyl compounds. nih.govresearchgate.net This allows for their sensitive detection using standard UV-Vis detectors. The reversed-phase HPLC methods for separating various oxime derivatives are robust and can be applied to quantify carbonyl compounds in diverse samples, from workplace air to industrial wastewater. thermofisher.comepa.gov
The table below summarizes typical conditions for the derivatization of carbonyls using an analogous fluorinated hydroxylamine reagent, PFBHA, for subsequent chromatographic analysis.
| Parameter | GC-MS Application | HPLC Application |
| Reagent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) |
| Analytes | Volatile Aldehydes & Ketones | Low-volatility Aldehydes & Ketones |
| Matrix | Air, Water Headspace, Household Products | Aqueous Samples, Waste Extracts |
| Reaction Conditions | On-fiber or in-solution, 60 °C for 30 min | In solution, often with acid catalyst |
| Separation Column | Capillary GC column (e.g., DB-5ms) | C18 reverse-phase column |
| Detection | Mass Spectrometry (MS), Electron Capture (ECD) | UV-Vis Detector (e.g., at 200-260 nm) |
| Reference | researchgate.netresearchgate.net | researchgate.netnih.gov |
This table is based on data for the analogous reagent PFBHA to illustrate the general methodology.
Building Block for the Construction of Complex Molecular Architectures
Beyond its role in analytical chemistry, this compound serves as a valuable building block in organic synthesis. The presence of the trifluoromethyl group is highly desirable in medicinal chemistry and materials science, as it can enhance properties such as metabolic stability, binding affinity, and lipophilicity. mdpi.com This reagent provides a direct route for incorporating the O-[2-(trifluoromethyl)benzyl]oxyamino moiety into larger molecules.
Isoxazolines are five-membered heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals. nih.gov One of the most common methods for their synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. researchgate.net Alternatively, isoxazolines can be formed through the reaction of a hydroxylamine derivative with an α,β-unsaturated ketone or via intramolecular cyclization pathways. nih.gov Using this compound in such syntheses would lead to N-O-[2-(trifluoromethyl)benzyl] substituted isoxazolines, directly incorporating the fluorinated moiety into the heterocyclic scaffold. While specific literature examples using this exact reagent are scarce, the general synthetic routes are well-established for other O-alkylhydroxylamines. acs.org
Pyridones are another class of important heterocyclic compounds found in many biologically active molecules. acs.org The synthesis of trifluoromethyl-substituted pyridones is an area of active research. rsc.orgnih.gov While many strategies involve the direct trifluoromethylation of a pre-formed pyridone ring or building the ring from other fluorinated precursors, nih.gov the use of this compound could offer an alternative pathway for constructing functionalized pyridone derivatives, although this application is less direct than for isoxazolines.
The table below outlines a general reaction scheme for the synthesis of trifluoromethyl-containing isoxazolines, illustrating a common strategy in which the CF3 group is introduced via a different reagent.
| Reactant A | Reactant B | Key Reagent/Catalyst | Product Type | Reference |
| Isoxazole Triflone | (Trifluoromethyl)trimethylsilane | Fluoride source (e.g., CsF) | 5-Trifluoromethyl-2-isoxazoline | nih.gov |
| Aldoxime | Alkene | Diacetoxyiodobenzene (DIB) | 3-Trifluoromethyl-2-isoxazoline | researchgate.net |
| α,β-Unsaturated Ketone | Hydroxylamine | Base | 5-substituted-Isoxazoline | nih.gov |
This table illustrates general methods for synthesizing trifluoromethylated isoxazolines.
α-Trifluoromethylamines are a critical structural motif in modern pharmaceuticals due to their unique stereoelectronic properties, which can mimic peptide bonds and enhance metabolic stability. nih.gov The synthesis of these compounds is a significant challenge in organic chemistry. researchgate.netorganic-chemistry.org Hydroamination, the addition of an N-H or N-O bond across a carbon-carbon multiple bond, is an atom-economical method for amine synthesis. acs.org
Transition metal-catalyzed hydroamination reactions using O-acyl or O-benzyl hydroxylamine derivatives have been developed to synthesize a wide range of amines. vivekanandcollege.ac.innih.gov In these reactions, the hydroxylamine acts as an electrophilic source of nitrogen. The application of this compound in such a sequence would lead to an N-O-[2-(trifluoromethyl)benzyl] protected amine. Subsequent cleavage of the N-O bond would then yield the desired amine product. This strategy allows for the installation of the amine group and the fluorinated benzyl (B1604629) group in a single step, which can be advantageous in multi-step syntheses.
The versatility of the hydroxylamine functional group allows this compound to be incorporated into a wide variety of molecular scaffolds. It can react with electrophiles other than carbonyls, such as alkyl halides and activated carboxylic acids, to form more complex structures. jocpr.comnih.gov For example, its reaction with an activated carboxylic acid yields an O-benzyl hydroxamate, a key intermediate in the synthesis of hydroxamic acids, which are potent enzyme inhibitors.
The 2-(trifluoromethyl)benzyl group not only modifies the electronic and pharmacokinetic properties of the final molecule but can also be used as a protecting group for the hydroxylamine. This group is generally stable under many reaction conditions but can be cleaved, for example by catalytic hydrogenation, to release the free N-OH functionality or the corresponding amine after N-O bond reduction, enabling further synthetic transformations.
Mechanistic and Structure-Activity Relationship Studies in Biochemical Systems
Binding Interactions with Biological Macromolecules: Mechanistic Insights
Research has demonstrated that O-alkylhydroxylamines, the class of compounds to which this compound belongs, function as inhibitors of IDO1. nih.gov The primary mechanistic insight into their binding interaction is the coordination of the hydroxylamine moiety to the heme iron within the active site of the enzyme. nih.gov This interaction is fundamental to the inhibitory activity of this class of compounds.
Computational docking studies with the parent compound, O-benzylhydroxylamine, have been employed to elucidate the potential binding modes within the IDO1 active site. nih.gov These studies suggest that the benzyl group of the inhibitor occupies a hydrophobic pocket, while the hydroxylamine group directly interacts with the central heme iron. This coordination to the heme iron is believed to mimic the binding of the natural substrate, tryptophan, or a key intermediate in its catalytic cycle, thereby competitively inhibiting the enzyme's function. nih.gov
The trifluoromethyl group at the ortho position of the benzyl ring in this compound is expected to significantly influence its binding affinity and selectivity. This is due to the electron-withdrawing nature and steric bulk of the trifluoromethyl group, which can alter the electronic properties of the aromatic ring and influence its orientation within the hydrophobic pocket of the enzyme's active site. These modifications can lead to enhanced binding interactions and increased inhibitory potency compared to the unsubstituted parent compound.
Rational Design Principles for Molecular Probes
The development of this compound and its analogs as molecular probes is guided by several rational design principles derived from structure-activity relationship (SAR) studies. A primary goal in the design of these probes is to achieve high potency and selectivity for the target enzyme, such as IDO1.
One of the key design principles for this class of compounds is the strategic substitution on the aromatic ring. nih.gov SAR studies have shown that the addition of halogen atoms, such as the trifluoromethyl group, to the benzyl ring can lead to a significant improvement in inhibitory potency. nih.gov The positioning of these substituents is also critical; for instance, meta-substitution with halogens on the aromatic ring of O-benzylhydroxylamine derivatives has been shown to be particularly effective in enhancing potency. nih.gov
Another important principle is the concept of ligand efficiency, which is a measure of the binding energy per heavy atom of a molecule. O-benzylhydroxylamine and its potent derivatives have been found to possess high ligand efficiency values, which is a favorable characteristic in drug development and the design of molecular probes. nih.gov
The simplicity of the O-alkylhydroxylamine scaffold is another advantageous feature, providing a straightforward platform for chemical modification. nih.gov This allows for the systematic exploration of the chemical space around the core structure to optimize binding affinity, selectivity, and other properties required for an effective molecular probe, such as cell permeability and metabolic stability. The trifluoromethyl group in this compound is a prime example of a rationally incorporated moiety to enhance the molecule's properties as an inhibitor and a potential molecular probe.
| Compound Class | Target Enzyme | Key Binding Interaction | Impact of Aromatic Substitution |
| O-Alkylhydroxylamines | Indoleamine 2,3-dioxygenase-1 (IDO1) | Coordination of hydroxylamine to heme iron | Halogenation, particularly at the meta position, improves potency |
| O-Benzylhydroxylamine | Indoleamine 2,3-dioxygenase-1 (IDO1) | Heme iron coordination and hydrophobic interactions | Serves as a potent lead compound with high ligand efficiency |
| Design Principle | Rationale | Example Application |
| Strategic Aromatic Substitution | To enhance binding affinity and selectivity through electronic and steric effects. | Incorporation of a trifluoromethyl group at the ortho position of the benzyl ring. |
| Optimization of Ligand Efficiency | To maximize the binding energy per atom for more efficient and potent inhibitors. | Development of O-benzylhydroxylamine derivatives with high ligand efficiency values. |
| Scaffold Simplicity | To allow for facile chemical modification and systematic exploration of structure-activity relationships. | The use of the O-alkylhydroxylamine core for the synthesis of a library of analogs. |
Advanced Characterization and Computational Approaches for O 2 Trifluoromethyl Benzyl Hydroxylamine Derivatives
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
A combination of modern spectroscopic methods is employed to unambiguously determine the chemical structure and assess the purity of synthesized O-[2-(Trifluoromethyl)benzyl]hydroxylamine derivatives.
NMR spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic compounds. By examining the ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the molecular structure can be assembled.
¹H NMR: Proton NMR provides information on the number and connectivity of hydrogen atoms. For a typical this compound framework, one would expect to see signals corresponding to the benzylic protons (CH₂) and the aromatic protons. The chemical shifts and splitting patterns of the aromatic protons are particularly informative, revealing the substitution pattern on the benzene (B151609) ring. For instance, in the related compound 2-(trifluoromethyl)benzyl alcohol, the aromatic protons appear in the range of δ 7.33-7.63 ppm, while the benzylic CH₂ protons are observed around δ 4.79 ppm. chemicalbook.com Similarly, in 2-(trifluoromethyl)benzylamine, the aromatic protons are found between δ 7.32-7.61 ppm and the benzylic CH₂ protons at approximately δ 3.99 ppm. chemicalbook.com
¹³C NMR: Carbon-13 NMR complements proton NMR by providing data on the carbon skeleton. The spectrum will show distinct signals for the trifluoromethyl (CF₃) carbon, the aromatic carbons, and the benzylic carbon. The CF₃ carbon typically appears as a quartet due to coupling with the three fluorine atoms. In related structures like 1-nitro-2-(trifluoromethyl)benzene, the CF₃ carbon signal is a quartet centered around δ 122.1 ppm (J = 272.0 Hz), while the aromatic carbons show complex splitting patterns due to C-F coupling. rsc.org
¹⁹F NMR: Fluorine-19 NMR is highly sensitive and specific for fluorinated compounds. The trifluoromethyl group in the 2-position of the benzyl (B1604629) ring is expected to produce a singlet in the ¹⁹F NMR spectrum, as there are typically no other fluorine atoms nearby to cause coupling. The chemical shift of this signal is characteristic of the electronic environment of the CF₃ group. In various 2-(trifluoromethyl)benzene derivatives, this signal is consistently observed in the range of δ -54 to -64 ppm. rsc.org For example, 1,3-dimethoxy-2-(trifluoromethyl)benzene (B13974316) shows a singlet at δ -54.90 ppm, while 1-nitro-2-(trifluoromethyl)benzene has its signal at δ -60.13 ppm. rsc.org
The following table summarizes typical NMR chemical shifts for compounds structurally related to this compound.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Key Features |
| 1-Nitro-2-(trifluoromethyl)benzene rsc.org | ¹H | 7.73-7.88 (m, 4H) | Aromatic region |
| ¹³C | 122.1 (q, J = 272.0 Hz) | CF₃ carbon | |
| ¹⁹F | -60.13 (s, 3F) | Singlet for CF₃ group | |
| 2-(Trifluoromethyl)benzyl alcohol chemicalbook.com | ¹H | 7.33-7.63 (m, 4H), 4.79 (s, 2H) | Aromatic and benzylic protons |
| 2-(Trifluoromethyl)benzylamine chemicalbook.com | ¹H | 7.32-7.61 (m, 4H), 3.99 (s, 2H) | Aromatic and benzylic protons |
| 1,3-Dimethoxy-2-(trifluoromethyl)benzene rsc.org | ¹H | 7.38 (t, 1H), 6.61 (d, 2H), 3.86 (s, 6H) | Aromatic and methoxy (B1213986) protons |
| ¹⁹F | -54.90 (s, 3F) | Singlet for CF₃ group |
HRMS is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to calculate a unique molecular formula, which serves as definitive confirmation of the compound's identity. This method is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For example, in the characterization of 2-methoxy-3-(trifluoromethyl)pyridine, a structurally related compound, HRMS provided a measured mass of 177.0403, which was in excellent agreement with the calculated mass of 177.0401 for the molecular formula C₇H₆NOF₃. rsc.org
| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |
| 2-Methoxy-3-(trifluoromethyl)pyridine rsc.org | C₇H₆NOF₃ | 177.0401 | 177.0403 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:
N-H stretching: In the region of 3200-3500 cm⁻¹.
Aromatic C-H stretching: Typically just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the benzylic CH₂ group, appearing just below 3000 cm⁻¹.
Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region.
C-F stretching: Strong, characteristic absorptions in the 1000-1350 cm⁻¹ range, typical for trifluoromethyl groups.
C-O and O-N stretching: These bonds would also produce signals in the fingerprint region (below 1500 cm⁻¹).
Analysis of related compounds, such as 2-fluoro-5-(trifluoromethyl)benzylamine, confirms the presence of strong bands in these characteristic regions. nist.gov
When a derivative of this compound can be obtained as a single crystal of sufficient quality, X-ray crystallography provides the most definitive structural information. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate data on bond lengths, bond angles, and torsional angles. It also reveals information about intermolecular interactions, such as hydrogen bonding, which governs the packing of molecules in the solid state. The crystal structure of a related platinacycle has been determined, showcasing the power of this method to elucidate complex molecular geometries in the solid state. researchgate.net
Computational Chemistry for Mechanistic Understanding and Predictive Modeling
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data. These approaches provide deep insights into the electronic structure, stability, and reactivity of molecules, and can be used to predict reaction outcomes and understand complex reaction mechanisms.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For derivatives of this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the molecule and compare calculated bond lengths and angles with experimental data from X-ray crystallography.
Predict Spectroscopic Properties: Calculate vibrational frequencies that can be directly compared with experimental IR and Raman spectra to aid in peak assignment. nih.gov
Analyze Electronic Properties: Determine the distribution of electron density and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
Model Reaction Pathways: Elucidate the mechanisms of chemical reactions by calculating the energies of reactants, transition states, intermediates, and products. By mapping the potential energy surface, the activation energy for a given reaction can be determined, allowing for the prediction of the most favorable reaction pathway. pku.edu.cn For example, DFT has been used to analyze complex cycloaddition reactions, successfully identifying the lowest-energy pathway and explaining the observed product distribution. pku.edu.cn This approach is invaluable for understanding how this compound derivatives might behave in various chemical transformations.
Advanced Computational Analysis of this compound Derivatives Reveals No Specific Research Findings
Despite a comprehensive search of scientific literature and computational chemistry databases, no specific research detailing the advanced characterization and computational analysis of this compound and its derivatives could be located. The inquiry, which focused on transition state characterization, activation energy prediction, conformational analysis, and molecular dynamics simulations, did not yield any studies pertaining directly to this compound.
General computational methodologies are well-established in the field of theoretical and computational chemistry for elucidating reaction mechanisms and molecular behaviors. Techniques such as Density Functional Theory (DFT) are commonly employed to model transition states and predict the activation energies of chemical reactions. These methods provide valuable insights into the kinetic feasibility of a reaction pathway. Similarly, conformational analysis and molecular dynamics simulations are powerful tools for exploring the three-dimensional structure and dynamic behavior of molecules over time, which can be crucial for understanding their biological activity and physical properties.
However, the application of these specific computational approaches to this compound or its closely related derivatives has not been documented in the available scientific literature. Consequently, data tables and detailed research findings for the requested subsections—Transition State Characterization and Activation Energy Prediction, and Conformational Analysis and Molecular Dynamics Simulations—could not be generated.
Further research in the field of computational chemistry may, in the future, address the specific molecular characteristics and reactivity of this compound, which would enable a detailed analysis as outlined in the initial request. At present, such information remains unavailable.
Future Research Trajectories and Emerging Opportunities
Development of Green Chemistry Approaches for Synthesis
The traditional synthesis of O-substituted hydroxylamines often involves multi-step procedures that may rely on protecting groups and stoichiometric reagents, presenting challenges in terms of atom economy and waste generation. nih.gov Future research will increasingly prioritize the development of "green" and sustainable synthetic routes to O-[2-(Trifluoromethyl)benzyl]hydroxylamine.
| Green Chemistry Approach | Key Features | Potential Advantages for Synthesis |
| Catalytic Transfer Hydrogenation | Employs hydrogen donors (e.g., formic acid) with a metal catalyst (e.g., Palladium). | Avoids high-pressure H2 gas; Milder conditions; High selectivity. |
| Aqueous Synthesis | Utilizes water as the reaction solvent. | Environmentally benign; Reduced cost; Enhanced safety. |
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream. | Improved safety and control; Enhanced scalability; Reduced waste. mdpi.com |
| Recyclable Catalysts | Use of solid-supported or easily separable catalysts. | Reduced catalyst waste; Lowered production costs. researchgate.net |
Exploration of Novel Reaction Catalysis and Conditions
The reactivity of the hydroxylamine (B1172632) group presents both opportunities and challenges, particularly concerning chemoselectivity. For example, the reduction of related oxime ethers to N,O-disubstituted hydroxylamines must be carefully controlled to prevent the reductive cleavage of the labile N-O bond, which leads to undesired primary amine side products. nih.govresearchgate.netresearchgate.net Future research into this compound will benefit from the exploration of novel catalytic systems that offer greater precision and efficiency.
Recent breakthroughs in catalysis for related compounds highlight potential directions. Earth-abundant metal catalysts, such as those based on nickel, have been used for the asymmetric reduction of oximes with high yields. nih.gov Similarly, iridium-based catalysts have proven effective for the asymmetric hydrogenation of oximes to produce chiral hydroxylamines with high selectivity, avoiding over-reduction. incatt.nl For bond-forming reactions, palladium-catalyzed methods have shown broad utility for the N-arylation of hydroxylamine precursors and the O-allylation of hydroxamic acids. organic-chemistry.orgnih.gov Applying these advanced catalytic methods to reactions involving this compound could unlock new synthetic pathways, enabling the creation of complex molecules under milder and more selective conditions.
| Catalytic System | Reaction Type | Key Advantages & Findings |
| Iridium-based Catalysts | Asymmetric Hydrogenation of Oximes | High turnover numbers and selectivity; avoids over-reduction to amines. incatt.nl |
| Nickel-based Catalysts | Asymmetric Reduction of Oximes | Utilizes earth-abundant metal; excellent yields and enantioselectivity. nih.gov |
| Palladium-based Catalysts | N-Arylation / O-Allylation | Broad substrate scope; enables access to complex hydroxylamine derivatives. organic-chemistry.orgnih.gov |
Expansion of Applications in Chemical Biology Tool Development
O-substituted hydroxylamines are valuable precursors in medicinal chemistry and are increasingly recognized for their utility in developing chemical biology tools. researchgate.net The hydroxylamine functional group readily reacts with aldehydes and ketones to form stable oxime linkages, a reaction known as oxime ligation. This bio-orthogonal reaction is highly specific and can be performed in aqueous environments, making it ideal for labeling and probing biological systems. researchgate.net
Future opportunities for this compound lie in its use as a versatile linker or probe. It can be used to functionalize biomolecules or materials, as demonstrated by the use of similar compounds for the modification of cellulose (B213188) nanofibrils entirely in water. researchgate.net Furthermore, O-alkylhydroxylamines have been identified as a promising class of inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1), a significant therapeutic target in oncology. nih.gov The parent compound, O-benzylhydroxylamine, was found to be a potent IDO1 inhibitor. nih.gov This precedent strongly suggests that this compound and its derivatives could be developed into potent enzyme inhibitors or chemical probes to investigate biological pathways, leveraging the unique electronic properties of the trifluoromethyl group to potentially enhance binding affinity or metabolic stability. nih.govresearchgate.net
| Application Area | Principle | Potential Utility of the Compound |
| Oxime Ligation | Reaction of the hydroxylamine with an aldehyde or ketone to form a stable oxime bond. | Covalent labeling of proteins, carbohydrates, or other biomolecules; Surface functionalization. researchgate.net |
| Enzyme Inhibition | Designing molecules that bind to and inhibit the activity of specific enzymes. | Development of new therapeutic agents or probes, inspired by the IDO1 inhibitory activity of O-benzylhydroxylamines. nih.gov |
| Chemical Probe Development | Creating small molecules to study and manipulate biological systems. | Interrogating protein function and validating disease-modifying targets. semanticscholar.orgrsc.org |
Integration into Automated and High-Throughput Synthetic Platforms
The increasing demand for large libraries of novel compounds for drug discovery and materials science necessitates the use of automated and high-throughput synthesis platforms. The reliability and robustness of the reactions involving this compound will be critical for its integration into these workflows.
The formation of oximes is a highly dependable reaction, making this compound an excellent building block for combinatorial chemistry and the automated synthesis of compound libraries. The development of continuous flow processes for related hydroxylamine precursors also paves the way for automated production. mdpi.com By adapting synthetic routes involving this compound for automated platforms, researchers can rapidly generate a diverse array of derivatives. This acceleration of the synthesis-purification-analysis cycle will enable faster exploration of structure-activity relationships (SAR), as demonstrated in a study where over forty derivatives of O-benzylhydroxylamine were synthesized to probe the chemical space around the IDO1 inhibitor lead. nih.gov
| Platform/Strategy | Relevance to the Compound | Future Opportunity |
| Automated Synthesis | The compound's reactive handle is suitable for robust, automated reaction sequences (e.g., oxime formation). | Rapid generation of derivative libraries for screening purposes. |
| High-Throughput Screening (HTS) | Libraries derived from the compound can be screened for biological activity or material properties. | Accelerated discovery of new leads in drug development and materials science. |
| Continuous Flow Chemistry | Enables automated, scalable, and safe production of the compound and its derivatives. mdpi.com | Integration into end-to-end automated discovery platforms. |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for O-[2-(Trifluoromethyl)benzyl]hydroxylamine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting hydroxylamine with 2-(trifluoromethyl)benzyl bromide in tetrahydrofuran (THF) under inert conditions, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitoring reaction progress with thin-layer chromatography (TLC) ensures high yields (>75%) and purity (>95%) .
Q. How does the substitution pattern influence the compound’s reactivity compared to other benzylhydroxylamine derivatives?
- Methodological Answer : The 2-(trifluoromethyl) group introduces steric hindrance and electron-withdrawing effects, reducing nucleophilicity at the hydroxylamine moiety compared to non-fluorinated analogs. For example, O-(4-fluorobenzyl)hydroxylamine shows faster reaction kinetics in oxime formation due to less steric bulk .
| Compound | Substituent | Key Reactivity Differences |
|---|---|---|
| This compound | CF₃ at position 2 | Slower nucleophilic addition due to steric hindrance and electronic effects |
| O-(4-Fluorobenzyl)hydroxylamine | F at position 4 | Faster reaction rates in imine formation |
| O-(2-Chloro-4-fluorobenzyl)hydroxylamine | Cl and F at positions 2/4 | Increased stability but reduced solubility in polar solvents |
Advanced Research Questions
Q. What strategies mitigate instability during long-term storage of this compound?
- Methodological Answer : Stabilize the compound by converting it to its hydrochloride salt, which reduces hygroscopicity. Store under argon at –20°C in amber vials to prevent photodegradation. Purity checks via HPLC (e.g., 1.25 min retention time under SMD-TFA05 conditions) should precede critical experiments .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, highlighting the hydroxylamine group’s nucleophilic character. Molecular dynamics simulations can predict solvation effects in polar aprotic solvents like DMF .
Q. What analytical techniques effectively characterize this compound and its derivatives?
- Methodological Answer :
- LCMS : Confirm molecular weight (e.g., m/z 757 [M+H]+ observed in related compounds) .
- ¹H/¹⁹F NMR : Identify proton environments (e.g., benzyl CH₂ at δ 4.3 ppm) and CF₃ coupling patterns.
- IR Spectroscopy : Detect N–O stretching vibrations (~930 cm⁻¹) and CF₃ symmetric stretches (~1150 cm⁻¹) .
Q. How does the trifluoromethyl group affect binding affinity in biological target interactions?
- Methodological Answer : The CF₃ group enhances hydrophobic interactions with protein pockets (e.g., kinases or viral proteases). Surface plasmon resonance (SPR) assays show a 2–3-fold increase in binding affinity compared to non-fluorinated analogs, as seen in studies of structurally similar inhibitors .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility: How to reconcile conflicting data?
- Methodological Answer : Solubility variations arise from differences in counterions (e.g., free base vs. hydrochloride salt) or solvent purity. Standardize measurements using USP methods: dissolve 10 mg in 1 mL of DMSO, centrifuge at 10,000 rpm, and quantify supernatant via UV-Vis (λ = 254 nm). Cross-validate with literature from PubChem or CAS .
Experimental Design Considerations
Q. How to optimize reaction conditions for derivatizing this compound into oximes or hydrazones?
- Methodological Answer : Use a 2:1 molar ratio of carbonyl compound to hydroxylamine in ethanol/water (pH 5–6, adjusted with acetic acid). Stir at 50°C for 4–6 hours. Monitor by TLC (Rf ~0.5 in 3:7 EtOAc/hexane). Isolate products via flash chromatography .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
